N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by the presence of a trimethoxyphenyl group attached to a triazoloquinoxaline core. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxyaniline with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival. Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazole derivatives: Known for their anticancer activity.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: Studied for their antimicrobial properties.
1,2,4-Triazole-containing scaffolds: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its unique combination of a trimethoxyphenyl group and a triazoloquinoxaline core. This combination imparts a broad spectrum of biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-24-14-8-11(9-15(25-2)16(14)26-3)20-17-18-22-19-10-23(18)13-7-5-4-6-12(13)21-17/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYOSAJZCWEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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